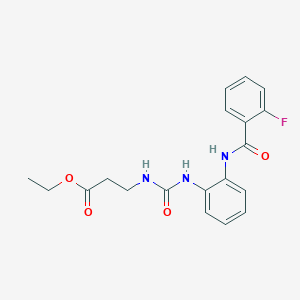

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

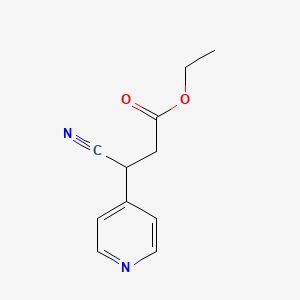

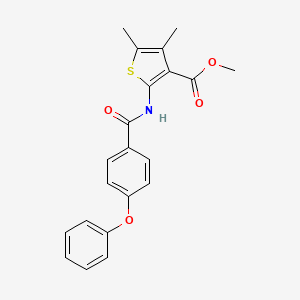

Esters are organic compounds with the general chemical formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group . They are formed by the reaction between alcohols and carboxylic acids . Esters occur widely in nature and are often responsible for the characteristic fragrances of fruits and flowers .

Synthesis Analysis

Esters are typically formed by an esterification reaction, which involves the alkoxide group of an alcohol replacing the hydroxyl group of a carboxylic acid . This reaction forms an equilibrium that is established slowly unless a strong acid catalyst, such as concentrated H2SO4, is used .Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The esters shown here are ethyl acetate (a) and methyl butyrate (b) .Chemical Reactions Analysis

The primary reaction of esters is hydrolysis, especially base-catalysed hydrolysis. In this reaction, the ester is converted back into the carboxylic acid and alcohol from which it was formed .Physical And Chemical Properties Analysis

Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . The physical and chemical properties of a specific ester, such as “Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate”, would depend on its specific structure.Scientific Research Applications

- Application : Researchers can use E3FBU as a fluorescent probe to visualize specific cellular structures or processes. Its fluorescence properties allow tracking of biological molecules, such as proteins, nucleic acids, and lipids, in live cells or tissues. This application is particularly valuable in cell biology, drug discovery, and disease diagnostics .

- Application : Scientists can modify E3FBU to create prodrugs or conjugates that selectively release active compounds at specific sites. These systems enhance drug efficacy, reduce side effects, and improve targeted therapy .

- Application : In PDT, E3FBU could serve as a photosensitizer. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. PDT is a non-invasive treatment option for localized tumors .

Fluorescent Probes and Imaging Agents

Drug Delivery Systems

Photodynamic Therapy (PDT)

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 3-[[2-[(2-fluorobenzoyl)amino]phenyl]carbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYKAUYBFIZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)

triazin-4-one](/img/structure/B2736543.png)

![2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736546.png)